N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide is a complex organic compound with significant research applications. Its molecular formula is and it has a molecular weight of approximately 397.82 g/mol. This compound is classified as a pyrazolo[3,4-d]pyrimidine derivative, incorporating a nitrofuran moiety, which enhances its biological activity and potential therapeutic uses.
The synthesis of N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide generally involves several key steps:
For industrial applications, optimizing these synthetic routes is crucial to enhance yield and purity. Techniques such as continuous flow reactors can be employed for better control over reaction conditions, alongside automated purification processes to streamline production.
The molecular structure of N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide can be described using various structural representations:
C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CO4
The compound features a pyrazolo[3,4-d]pyrimidine core with a chlorobenzyl side chain and a nitrofuran carboxamide group.
N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide primarily involves its interaction with specific molecular targets:
The physical properties of N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide include:
The chemical properties are characterized by its reactivity due to the presence of functional groups such as the nitro group and carboxamide. These groups contribute to its solubility in various solvents and its potential interactions in biological systems.
N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide has potential applications in various scientific fields:
This detailed examination provides insights into the synthesis, structure, reactions, mechanisms of action, properties, and applications of this complex organic compound.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: